
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O2S2 and its molecular weight is 337.46. The purity is usually 95%.
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Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic molecule that has garnered interest for its potential biological activities. Its unique structure integrates a pyrazole ring and a thiazepane ring, which may enhance its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Structural Characteristics
The compound features two significant structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities including antimicrobial and anti-inflammatory effects.
- Thiazepane Ring : A seven-membered ring that incorporates both sulfur and nitrogen, contributing to the compound's unique properties.
Biological Activity Overview
The biological activity of this compound is primarily assessed through various in vitro and in vivo studies. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrazole and thiazepane have been shown to inhibit bacterial growth effectively. A comparative analysis of related compounds highlights their diverse biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methylpyrazole | Pyrazole ring | Antimicrobial |
2-Thiophenecarboxylic acid | Thiophene ring | Anti-inflammatory |
5-Arylthiazepane derivatives | Thiazepane ring | Analgesic |
(1-Methylpyrazolyl)(thiazolidinyl) derivatives | Pyrazole and thiazolidine structures | Anticancer |
These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its unique combination of structural elements.
Antitumor Activity
A study on related pyrazole compounds revealed significant antitumor activity attributed to their ability to inhibit tubulin polymerization. This mechanism is critical for cancer cell proliferation, suggesting that this compound could be explored further as a potential anticancer agent .
Mechanistic Insights
Understanding the mechanism of action is essential for elucidating the biological activity of this compound. Molecular docking studies can predict how this compound interacts with specific protein targets. In vitro assays can then validate these predictions by examining the compound's effects on various cell lines or isolated enzymes.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antioxidant Properties : Research on thiazole and pyrazole derivatives has demonstrated antioxidant capabilities, which are beneficial in reducing oxidative stress in cells .
- Anti-inflammatory Effects : Compounds featuring thiophene rings have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Some pyrazole derivatives have been linked to neuroprotective effects, suggesting their application in treating neurodegenerative disorders.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into two main components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Thiazepane Ring : A seven-membered ring that includes sulfur and nitrogen, contributing to the compound's pharmacological properties.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development. Its structural attributes may allow it to interact effectively with biological macromolecules, making it a candidate for targeting various diseases. The following applications have been identified:
-
Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related thiazepine derivatives have shown significant inhibition of cell proliferation in lung (A549) and liver (HepG2) cancer cells.
Compound Cell Line IC50 (µg/ml) Reference Drug IC50 (µg/ml) 7g A549 27.7 28.3 (Doxorubicin) 7g HepG2 26.6 21.6 (Doxorubicin) - Antimicrobial Properties : While specific data on this compound's antimicrobial activity is limited, thiazepine derivatives are known to exhibit antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.
Molecular Interaction Studies
Understanding how this compound interacts with target proteins is crucial for elucidating its mechanisms of action:
- Molecular Docking Simulations : These computational methods can predict the binding affinities of the compound to various protein targets, providing insights into its potential therapeutic effects.
- In Vitro Assays : Laboratory tests on cell lines can validate predictions made by molecular docking studies, helping to assess the compound's efficacy and safety profile.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of thiazepine derivatives, including:
- Study on Anticancer Activity : A study evaluated various thiazepine derivatives against multiple human cancer cell lines, revealing enhanced anticancer activity in compounds featuring furan moieties compared to those without.
- Gene Expression Analysis : Research indicates that treatment with similar compounds significantly alters gene expression related to cancer progression, suggesting that these derivatives may impact cellular pathways involved in tumor growth and survival.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-17-10-11(14(16-17)20-2)15(19)18-6-5-13(22-9-7-18)12-4-3-8-21-12/h3-4,8,10,13H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZOQGSUICUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.